![molecular formula C22H19N B7791301 5,7-dimethyl-2,3-diphenyl-1H-indole](/img/structure/B7791301.png)
5,7-dimethyl-2,3-diphenyl-1H-indole
Overview
Description
5,7-dimethyl-2,3-diphenyl-1H-indole is a useful research compound. Its molecular formula is C22H19N and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel indole derivatives, including ones similar to 5,7-dimethyl-2,3-diphenyl-1H-indole, have been synthesized and analyzed using spectroscopic techniques and Density Functional Theory (DFT). These derivatives exhibit potential for nonlinear optical (NLO) properties, which can be applied in high-tech applications (Tariq et al., 2020).
Indole derivatives have been investigated for their diverse biological, industrial, and optical applications. Novel indole-based imines and amines were synthesized, characterized, and analyzed using spectroscopic methods, X-ray diffraction, DFT, and NLO properties (Tariq et al., 2020).
A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized for their antimicrobial activities. Molecular docking studies were conducted to compare with experimental results, indicating potential applications in antimicrobial research (Rajaraman et al., 2017).
Research into the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which are derivatives of 2,3-dimethylindole, has revealed potential biological activities including as a para amino benzoic acid antagonist and CYP3A2 substrate, which are important in pharmacological and medicinal chemistry (Avdeenko et al., 2020).
Indole derivatives have been synthesized and studied for their ability to form oligomers with thiols. These reactions have potential applications in the synthesis of complex organic compounds (Mutulis et al., 2008).
The synthesis and functionalization of indoles, including 5,7-dimethyl-2,3-diphenyl-1H-indole, have been extensively researched. Palladium-catalyzed reactions have been a focus area, with applications in organic synthesis and pharmaceuticals (Cacchi & Fabrizi, 2005).
properties
IUPAC Name |
5,7-dimethyl-2,3-diphenyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-15-13-16(2)21-19(14-15)20(17-9-5-3-6-10-17)22(23-21)18-11-7-4-8-12-18/h3-14,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPFYAGTGRDXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2,3-diphenyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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